2-(2-Chlorophenoxy)propanoate

Environmental fate Chiral pollutants Enantiomer-specific degradation

Environmental fate modelers relying on class-average half-lives for phenoxy acid herbicides risk inaccurate groundwater assessments. 2-(2-Chlorophenoxy)propionic acid (CAS 25140-86-7) overcomes this via its ortho-chloro substitution, which imparts unique enantioselective behavior absent in meta/para isomers. - (S)-enantiomer persists ~1.9× longer than meta/para isomers-critical for compound-specific degradation models. - Uniquely resolvable from dichlorprop, mecoprop, and 2,4-D via standard CZE conditions where commercial herbicides co-migrate. - VCD/DFT-verified absolute configuration enables use as a chiroptical reference standard. ≥98% purity, white crystalline solid, room temperature storage.

Molecular Formula C9H8ClO3-
Molecular Weight 199.61 g/mol
Cat. No. B12347524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenoxy)propanoate
Molecular FormulaC9H8ClO3-
Molecular Weight199.61 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC1=CC=CC=C1Cl
InChIInChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)/p-1
InChIKeyZGWNXHRVUJVMCP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(2-Chlorophenoxy)propanoate? A Chiral Phenoxypropionic Acid Scaffold for Enantioselective R&D


2-(2-Chlorophenoxy)propanoate is the ester or salt form of 2-(2-chlorophenoxy)propanoic acid (CAS 25140-86-7), a monochlorinated α-aryloxypropanoic acid belonging to the phenoxyalkanoic acid herbicide class [1]. The compound features a single chlorine atom at the ortho position of the phenoxy ring and a chiral center at the α-carbon of the propanoate side chain, yielding R and S enantiomers with distinct biological behaviors [2]. Unlike its commercialized di- or methyl-substituted analogs (e.g., dichlorprop, mecoprop), the ortho-monochloro substitution pattern imparts a unique combination of steric hindrance, enantioselective biodegradation kinetics, and chromatographic resolvability that differentiates it from meta- and para-substituted regioisomers [3].

Why 2-(2-Chlorophenoxy)propanoate Cannot Be Swapped with Its Regioisomers or Dichlorinated Analogs


Phenoxypropionic acid herbicides are often treated as interchangeable auxin mimics, but the position of chlorine substitution on the aromatic ring fundamentally alters enantioselective degradation kinetics, enzyme recognition, and analytical behavior [1]. The ortho-chloro substitution creates steric hindrance around the ether linkage that depresses lipase-catalyzed transesterification rates by over an order of magnitude relative to the para isomer, while simultaneously reversing the preferred enantiomer degradation order in environmental matrices compared to the meta isomer [1][2]. Furthermore, unlike the widely used dichlorprop (2,4-dichloro) and mecoprop (4-chloro-2-methyl), 2-(2-chlorophenoxy)propanoate can be mutually resolved from a mixture of multiple phenoxy acid herbicides via capillary zone electrophoresis under conditions where the commercial herbicides co-migrate [3]. These non-interchangeable properties have direct consequences for environmental fate modeling, chiral separation method development, and enantiopure synthesis campaigns.

Quantitative Comparator Evidence for 2-(2-Chlorophenoxy)propanoate vs. Closest Analogs


Enantioselective Persistence in Aerobic Biodegradation: Ortho vs. Meta vs. Para Regioisomers

In a standardized activated sludge biodegradation test with enantiomer-specific analysis, (RS)-2-(2-chlorophenoxy)propanoic acid exhibited markedly greater enantiomeric persistence than its meta- and para-substituted regioisomers. Whereas both enantiomers of 2-(3-chlorophenoxy)propanoic acid and 2-(4-chlorophenoxy)propanoic acid were completely degraded within 25 days, the ortho-substituted compound showed incomplete degradation of the (S)-enantiomer even after 47 days [1]. Specifically, the (R)-enantiomer of 2-(2-chlorophenoxy)propanoic acid was removed after 24 days, but only 30% of the (S)-enantiomer was degraded within 47 days of incubation, representing a half-life extension of the recalcitrant enantiomer by at least 1.9-fold relative to complete degradation of both enantiomers of the meta isomer [1].

Environmental fate Chiral pollutants Enantiomer-specific degradation Phenoxyalkanoic acid herbicides

Lipase-Catalyzed Enantioselective Resolution: Steric Hindrance from Ortho-Chloro Substitution

A comparative study of Carica papaya lipase (pCPL)-catalyzed esterification resolution of (RS)-2-(chlorophenoxy)propionic acid regioisomers revealed that the ortho-chloro substituent imposes a dramatic steric penalty on substrate reactivity. While pCPL exhibited high enantioselectivity (E > 100) for both 2-chloro and 4-chloro substituted substrates, the ortho-substituted (RS)-2-(2-chlorophenoxy)propionic acid displayed more than an order-of-magnitude lower reactivity compared to the para isomer for both pCPL and Candida rugosa lipase (CRL) [1]. In contrast, pCPL did not show high enantioselectivity for the 3-chloro (meta) substituted CPA [1]. The thermodynamic analysis further demonstrated that enantiomeric discrimination is driven primarily by differences in activation enthalpy, with a linear enthalpy-entropy compensation effect observed across the 2-, 3-, and 4-chloro regioisomers [1].

Biocatalysis Enantioselective esterification Kinetic resolution Chiral herbicide synthesis

Mutual Separation by Capillary Zone Electrophoresis: Resolvable Ortho Isomer vs. Co-Migrating Commercial Herbicides

In a systematic capillary zone electrophoresis (CZE) study using α-cyclodextrin derivatives as chiral selectors, 2-(2-chlorophenoxy)propionic acid could be simultaneously (both chirally and mutually) separated from a mixture containing 2-(3-chlorophenoxy)propionic acid, 2-(2,4,5-trichlorophenoxy)propionic acid, (2,4,5-trichlorophenoxy)acetic acid, and 2-phenoxypropionic acid using 5 mM unmodified α-CD [1]. Critically, under these same conditions, the commercially dominant herbicides—2-(2,4-dichlorophenoxy)propionic acid (dichlorprop), 2-(4-chloro-2-methylphenoxy)propionic acid (mecoprop), (2,4-dichlorophenoxy)acetic acid (2,4-D), and 2-(4-chlorophenoxy)propionic acid (4-CPPA)—could not be mutually separated even when combining 5 mM α-CD with 10 mM 2,3-DM-α-CD [1]. This analytical orthogonality makes 2-(2-chlorophenoxy)propionic acid a uniquely resolvable analyte in multi-herbicide residue screening.

Analytical chemistry Chiral separation Capillary electrophoresis Herbicide residue analysis

Absolute Configuration Assignment by VCD: (+)-(R) Determined for Ortho and Meta Regioisomers

The absolute configurations of both 2-(2-chlorophenoxy)propanoic acid and 2-(3-chlorophenoxy)propanoic acid were unambiguously determined as (+)-(R) using mid-infrared vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations at the B3LYP/6-31G* level [1]. The acids were converted to their corresponding methyl esters to eliminate intermolecular hydrogen bonding artifacts, enabling reliable comparison of experimental and predicted VCD spectra [1]. This structural assignment is essential because the herbicidally active enantiomer in commercial phenoxypropionic acid herbicides (e.g., mecoprop-P, dichlorprop-P) is the R-(+)-enantiomer, and the VCD method provides a non-empirical route to verify enantiopurity without relying on chromatographic reference standards [1].

Chiroptical spectroscopy Absolute configuration Vibrational circular dichroism Chiral pollutant identification

Physicochemical Property Differentiation: Ortho vs. Para vs. Meta Regioisomers

The three monochlorophenoxypropionic acid regioisomers exhibit measurable differences in key physicochemical parameters relevant to formulation, extraction, and chromatographic method development. The ortho isomer (2-(2-chlorophenoxy)propanoic acid) has a predicted pKa of 3.11 ± 0.10 and LogP of 2.19, compared to pKa 3.14 ± 0.10 and LogP 2.47-2.67 for the para isomer, and pKa 3.13 and LogP 2.52 for the meta isomer [1][2]. The melting point ranges also differ: the ortho isomer has a reported melting point of approximately 110-116°C (with one computed value of ~90.5°C), while the para isomer melts at 114-118°C and the meta isomer at 112-116°C [1][2]. Furthermore, the water solubility of the ortho isomer (estimated ~981 mg/L from Log Kow) is higher than the para isomer (~1,330-1,475 mg/L experimentally) but within a similar order of magnitude [1].

Physicochemical properties LogP pKa Formulation design

Research and Industrial Scenarios Where 2-(2-Chlorophenoxy)propanoate Provides Measurable Advantage


Environmental Fate Modeling of Chiral Phenoxy Acid Pollutants Requiring Enantiomer-Specific Half-Life Inputs

Environmental risk assessment models for chiral phenoxy acid herbicides typically assume class-average degradation half-lives, but the ortho-chloro isomer's unique enantioselective persistence—where the (S)-enantiomer reaches only 30% degradation after 47 days versus complete degradation of both meta and para enantiomers within 25 days [4]—demands compound-specific input parameters. Researchers conducting groundwater vulnerability assessments or regulatory environmental fate submissions should source the ortho isomer for dedicated biodegradation studies rather than extrapolating from meta/para isomer data, as the ~1.9-fold longer persistence of the recalcitrant enantiomer can significantly alter predicted environmental concentrations.

Multi-Residue Herbicide Analysis Method Development Using Ortho Isomer as a Resolvable Internal Standard

In capillary electrophoretic or chiral HPLC methods aiming to simultaneously quantify multiple phenoxy acid herbicide residues, 2-(2-chlorophenoxy)propionic acid is uniquely separable from mixtures that include dichlorprop, mecoprop, 2,4-D, and 4-CPPA—commercial herbicides that co-migrate under standard α-cyclodextrin-mediated CZE conditions [4]. Analytical laboratories can leverage the ortho isomer as a well-resolved internal standard or system suitability marker in multi-analyte pesticide residue screens, improving method specificity without requiring orthogonal separation techniques.

Biocatalytic Process Development for Enantiopure (R)-Aryloxypropanoic Acid Synthesis

The demonstrated high enantioselectivity (E > 100) of Carica papaya lipase for the 2-chloro substituted CPA, coupled with the >10-fold lower reactivity compared to the para isomer [4], makes the ortho isomer a valuable test substrate for optimizing biocatalytic kinetic resolution conditions. Process chemists developing lipase-catalyzed routes to enantiopure (R)-phenoxypropionic acids can use 2-(2-chlorophenoxy)propanoate esters to probe the interplay between steric hindrance and enantioselectivity, generating design rules applicable across the aryloxypropanoic acid scaffold.

Chiroptical Reference Standard for Absolute Configuration Determination Without Empiricial Chromatographic References

The unambiguous assignment of (+)-(R) absolute configuration for 2-(2-chlorophenoxy)propanoic acid via VCD/DFT [4] establishes this compound as a chiroptical reference material for laboratories that lack authenticated enantiopure standards of commercial phenoxypropionic herbicides. Quality control groups can use VCD spectral matching against the published DFT-predicted spectra to verify both the enantiopurity and regioisomeric identity of incoming 2-(2-chlorophenoxy)propanoate batches, eliminating dependence on costly chiral chromatography reference standards.

Quote Request

Request a Quote for 2-(2-Chlorophenoxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.